molecular formula C17H12F4O4 B2725131 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 938004-15-0

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione

Cat. No.: B2725131
CAS No.: 938004-15-0
M. Wt: 356.273
InChI Key: AJRXXBHEZIHUQS-UHFFFAOYSA-N
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Description

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione is a fluorinated organic compound with the molecular formula C17H12F4O4 and a molecular weight of 356.27 g/mol. This compound is recognized for its utility in various research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione typically involves the reaction of difluoromethoxy-substituted benzaldehyde derivatives with appropriate diketone precursors under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone moiety into corresponding alcohols or hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s difluoromethoxy groups and diketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzyme inhibition, receptor modulation, or other biochemical processes.

Comparison with Similar Compounds

1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione can be compared with other similar compounds, such as:

    1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione: This compound has a similar structure but with the difluoromethoxy groups positioned differently on the aromatic rings.

    1,3-Bis[3-(trifluoromethoxy)phenyl]propane-1,3-dione: This variant includes trifluoromethoxy groups, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its reactivity and interactions with biological targets.

Properties

IUPAC Name

1,3-bis[3-(difluoromethoxy)phenyl]propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4O4/c18-16(19)24-12-5-1-3-10(7-12)14(22)9-15(23)11-4-2-6-13(8-11)25-17(20)21/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRXXBHEZIHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=O)CC(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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